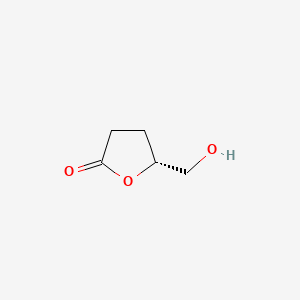

1H-1,2,4-triazole-5-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

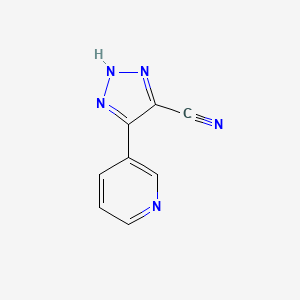

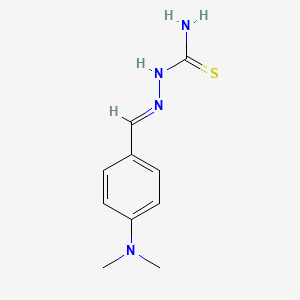

1H-1,2,4-triazole-5-carbonyl chloride is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . The 1,2,4-triazole family operates as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . These methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1H-1,2,4-triazole-5-carbonyl chloride is characterized by its unique heterocyclic structure . The molecule is planar, and the C-N and N-N distances fall into a narrow range, consistent with its aromaticity .Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,4-triazole-5-carbonyl chloride have been studied in the context of synthesizing novel 1,2,4-triazole derivatives . These reactions have shown promising results in the synthesis of novel compounds with potential pharmaceutical applications .Applications De Recherche Scientifique

1. Therapeutic Applications

1H-1,2,4-triazoles are recognized for their vast range of biological activities. Their structural flexibility allows for various modifications, leading to potential applications in drug development for treating diseases. Specifically, these compounds have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The research emphasizes the importance of developing new, more efficient synthesis methods for these triazoles that align with the principles of green chemistry and sustainability. This focus is critical for addressing emerging diseases and the increasing resistance of bacteria to existing drugs (Ferreira et al., 2013).

2. Material Science and Polymer Chemistry

1H-1,2,4-triazole and its derivatives are promising for developing proton-conducting fuel cell membranes. These materials enhance the basic characteristics of electrolyte membranes, such as film-forming ability, thermal stability, electrochemical stability, mechanical strength, and ionic conductivity. Specifically, they increase thermal stability up to 300–330 °C, expand the electrochemical stability region to 3–4 V, and provide high ionic conductivity under anhydrous conditions at temperatures above 100 °C. These improvements facilitate the processing and formation of membrane films, demonstrating the uniqueness and promise of these compounds in heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

3. Corrosion Inhibition

1H-1,2,4-triazole derivatives have been extensively studied as corrosion inhibitors for metal surfaces. Specifically, the 1,4-disubstituted 1,2,3-triazole derivatives prepared under copper-catalyzed azide-alkyne cycloaddition reactions have shown high efficiency as corrosion inhibitors. They are notable for being easily prepared, non-toxic, environmentally friendly, and stable under acidic conditions. These compounds are instrumental in protecting metals like steel, copper, iron, and aluminum in various aggressive media (Hrimla et al., 2021).

4. Drug Discovery and Pharmaceutical Applications

1H-1,2,4-triazole scaffolds are a cornerstone in pharmaceuticals and biologically important compounds. They are critical in drug-discovery studies against various diseases, including cancer and microbial infections. These scaffolds are actively researched for synthesizing new drug candidates, highlighting their significant role in medicinal chemistry and the development of new therapeutics (Nasri et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

1H-1,2,4-triazole-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O/c4-2(8)3-5-1-6-7-3/h1H,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGFODZIHGSXSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,2,4-triazole-5-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)

![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)